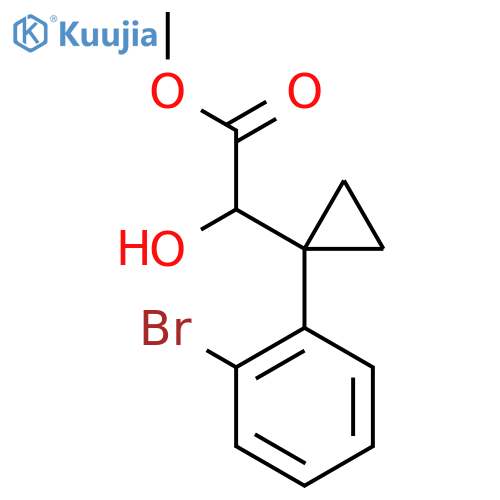

Cas no 171350-18-8 (methyl 2-1-(2-bromophenyl)cyclopropyl-2-hydroxyacetate)

methyl 2-1-(2-bromophenyl)cyclopropyl-2-hydroxyacetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-1-(2-bromophenyl)cyclopropyl-2-hydroxyacetate

- methyl 2-[1-(2-bromophenyl)cyclopropyl]-2-hydroxyacetate

- EN300-2002058

- 171350-18-8

-

- インチ: 1S/C12H13BrO3/c1-16-11(15)10(14)12(6-7-12)8-4-2-3-5-9(8)13/h2-5,10,14H,6-7H2,1H3

- InChIKey: MJDATHHPTNNMGV-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC=CC=1C1(C(C(=O)OC)O)CC1

計算された属性

- せいみつぶんしりょう: 284.00481g/mol

- どういたいしつりょう: 284.00481g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

methyl 2-1-(2-bromophenyl)cyclopropyl-2-hydroxyacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2002058-0.5g |

methyl 2-[1-(2-bromophenyl)cyclopropyl]-2-hydroxyacetate |

171350-18-8 | 0.5g |

$1440.0 | 2023-09-16 | ||

| Enamine | EN300-2002058-0.25g |

methyl 2-[1-(2-bromophenyl)cyclopropyl]-2-hydroxyacetate |

171350-18-8 | 0.25g |

$1381.0 | 2023-09-16 | ||

| Enamine | EN300-2002058-1.0g |

methyl 2-[1-(2-bromophenyl)cyclopropyl]-2-hydroxyacetate |

171350-18-8 | 1g |

$1500.0 | 2023-06-01 | ||

| Enamine | EN300-2002058-10g |

methyl 2-[1-(2-bromophenyl)cyclopropyl]-2-hydroxyacetate |

171350-18-8 | 10g |

$6450.0 | 2023-09-16 | ||

| Enamine | EN300-2002058-5.0g |

methyl 2-[1-(2-bromophenyl)cyclopropyl]-2-hydroxyacetate |

171350-18-8 | 5g |

$4349.0 | 2023-06-01 | ||

| Enamine | EN300-2002058-10.0g |

methyl 2-[1-(2-bromophenyl)cyclopropyl]-2-hydroxyacetate |

171350-18-8 | 10g |

$6450.0 | 2023-06-01 | ||

| Enamine | EN300-2002058-5g |

methyl 2-[1-(2-bromophenyl)cyclopropyl]-2-hydroxyacetate |

171350-18-8 | 5g |

$4349.0 | 2023-09-16 | ||

| Enamine | EN300-2002058-2.5g |

methyl 2-[1-(2-bromophenyl)cyclopropyl]-2-hydroxyacetate |

171350-18-8 | 2.5g |

$2940.0 | 2023-09-16 | ||

| Enamine | EN300-2002058-1g |

methyl 2-[1-(2-bromophenyl)cyclopropyl]-2-hydroxyacetate |

171350-18-8 | 1g |

$1500.0 | 2023-09-16 | ||

| Enamine | EN300-2002058-0.05g |

methyl 2-[1-(2-bromophenyl)cyclopropyl]-2-hydroxyacetate |

171350-18-8 | 0.05g |

$1261.0 | 2023-09-16 |

methyl 2-1-(2-bromophenyl)cyclopropyl-2-hydroxyacetate 関連文献

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

methyl 2-1-(2-bromophenyl)cyclopropyl-2-hydroxyacetateに関する追加情報

Research Brief on Methyl 2-1-(2-Bromophenyl)Cyclopropyl-2-Hydroxyacetate (CAS: 171350-18-8): Recent Advances and Applications

Methyl 2-1-(2-bromophenyl)cyclopropyl-2-hydroxyacetate (CAS: 171350-18-8) is a cyclopropane-containing ester derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by a bromophenyl group and a hydroxyacetate moiety, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in drug discovery, particularly in the development of enzyme inhibitors and modulators of protein-protein interactions.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of methyl 2-1-(2-bromophenyl)cyclopropyl-2-hydroxyacetate as a key intermediate in the synthesis of novel cyclopropane-based inhibitors targeting the SARS-CoV-2 main protease (Mpro). The study highlighted the compound's ability to undergo selective functionalization, enabling the introduction of pharmacophoric groups that enhance binding affinity. The resulting inhibitors demonstrated nanomolar potency in enzymatic assays, underscoring the potential of this scaffold in antiviral drug development.

Another recent advancement involves the application of this compound in the synthesis of chiral building blocks for asymmetric catalysis. A 2022 paper in Organic Letters detailed a stereoselective transformation of methyl 2-1-(2-bromophenyl)cyclopropyl-2-hydroxyacetate into enantiomerically pure cyclopropane derivatives using palladium-catalyzed cross-coupling reactions. This methodology provides access to structurally diverse compounds with potential applications in the design of chiral drugs and agrochemicals.

From a pharmacological perspective, the bromophenylcyclopropyl moiety of this compound has been identified as a privileged structure in medicinal chemistry. Research published in Bioorganic & Medicinal Chemistry Letters (2023) demonstrated that derivatives of methyl 2-1-(2-bromophenyl)cyclopropyl-2-hydroxyacetate exhibit promising activity as allosteric modulators of G protein-coupled receptors (GPCRs). These findings open new avenues for the development of therapeutics targeting neurological disorders and metabolic diseases.

The synthetic utility of this compound has also been expanded through recent methodological developments. A 2023 study in Advanced Synthesis & Catalysis reported a novel photochemical protocol for the late-stage modification of methyl 2-1-(2-bromophenyl)cyclopropyl-2-hydroxyacetate, enabling the introduction of diverse functional groups under mild conditions. This approach significantly enhances the compound's versatility as a synthetic building block for medicinal chemistry applications.

In conclusion, methyl 2-1-(2-bromophenyl)cyclopropyl-2-hydroxyacetate (CAS: 171350-18-8) continues to be a valuable scaffold in chemical biology and drug discovery. Recent studies have demonstrated its potential in antiviral drug development, asymmetric synthesis, GPCR modulation, and synthetic methodology. The compound's unique structural features and demonstrated biological activities make it a promising candidate for future therapeutic applications. Further research is warranted to explore the full potential of this scaffold and its derivatives in addressing unmet medical needs.

171350-18-8 (methyl 2-1-(2-bromophenyl)cyclopropyl-2-hydroxyacetate) 関連製品

- 2219374-02-2(3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine)

- 54458-15-0(1-Ethoxy-3-isocyanatopropane)

- 1105204-94-1(2-({1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo3,4-dpyridazin-7-ylsulfanyl}methyl)pyridine)

- 872695-82-4(5-(butylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)

- 392313-41-6(N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine)

- 1373029-16-3(tert-Butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate)

- 1806840-16-3(Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate)

- 1052549-64-0(2-methyl({(propan-2-yl)carbamoylmethyl})aminoacetic acid hydrochloride)

- 5766-86-9(ethyl 2-(aminooxy)propanoate)

- 379236-86-9(1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine)